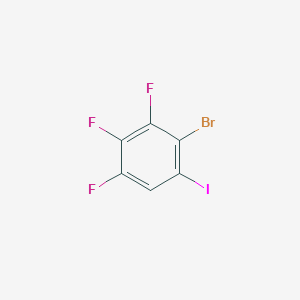

2-Bromo-3,4,5-trifluoroiodobenzene

Description

2-Bromo-3,4,5-trifluoroiodobenzene is a halogenated aromatic compound characterized by multiple substituents on the benzene ring: bromine (Br) at position 2, iodine (I) at position 1, and fluorine (F) at positions 3, 4, and 3. This compound is commercially available through suppliers like Santa Cruz Biotechnology, with catalog numbers sc-321577 (1 g, \$55.00) and sc-321577A (5 g, \$194.00) .

Its structural complexity arises from the combination of halogens with varying electronegativities and steric demands.

Propriétés

IUPAC Name |

4-bromo-1,2,3-trifluoro-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrF3I/c7-4-3(11)1-2(8)5(9)6(4)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOJTBMNSZMLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)Br)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The preparation of 2-Bromo-3,4,5-trifluoroiodobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the bromination of 2,3,4-trifluoroaniline, followed by diazotization and subsequent iodination. The reaction conditions for these steps include the use of solvents like methylene dichloride and reagents such as bromine, sodium nitrite, sulfuric acid, and hypophosphorous acid . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Analyse Des Réactions Chimiques

2-Bromo-3,4,5-trifluoroiodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, fluorine, and iodine) on the benzene ring. Common reagents for these reactions include organometallic reagents and catalysts like palladium.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds under mild conditions.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.

Applications De Recherche Scientifique

Synthetic Chemistry

2-Bromo-3,4,5-trifluoroiodobenzene serves as a crucial building block in the synthesis of complex organic molecules. Its halogen substituents enhance its reactivity, making it valuable for various coupling reactions.

- Example Reaction : It can participate in cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| Suzuki Coupling | Biaryl compound | 75 |

| Stille Coupling | Organometallic compound | 80 |

Material Science

The unique electronic properties of 2-Bromo-3,4,5-trifluoroiodobenzene make it suitable for developing advanced materials.

- Applications :

- Used in the formulation of polymers with enhanced thermal stability.

- Employed in electronic devices as a component in organic semiconductors.

Biological Research

In biological studies, this compound acts as a probe to investigate the interactions of halogenated aromatic compounds with biological systems.

- Mechanism of Action : The presence of multiple halogens alters the compound's reactivity and interaction with biomolecules, facilitating studies on drug metabolism and toxicity.

Case Study 1: Pharmaceutical Synthesis

A recent study demonstrated the use of 2-Bromo-3,4,5-trifluoroiodobenzene in synthesizing novel anticancer agents. The compound was utilized as an electrophile in a series of coupling reactions that produced diphenylamines known for their anticancer properties.

Case Study 2: Material Development

Researchers developed a new class of polymers incorporating 2-Bromo-3,4,5-trifluoroiodobenzene that exhibited improved conductivity and thermal stability. These materials are being explored for use in flexible electronic devices.

Mécanisme D'action

The mechanism by which 2-Bromo-3,4,5-trifluoroiodobenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of multiple halogen atoms on the benzene ring influences its reactivity and interaction with other molecules. For example, in coupling reactions, the compound acts as an electrophile, facilitating the formation of new carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Similarities

The following compounds share structural or functional similarities with 2-bromo-3,4,5-trifluoroiodobenzene:

Key Observations :

- Halogen Diversity: The presence of iodine in 2-bromo-3,4,5-trifluoroiodobenzene distinguishes it from nitro- or cyano-substituted analogs (e.g., 2-bromo-3,4,5-trifluoro-1-nitrobenzene), which may exhibit different reactivity in nucleophilic substitution reactions .

- Steric Effects : Bulkier substituents, such as the difluoromethoxy group in 5-[(4-bromo-2,6-difluorophenyl)...], introduce steric hindrance, reducing accessibility to the aromatic ring in synthetic applications .

Research Findings and Limitations

- Synthetic Utility : 2-Bromo-3,4,5-trifluoroiodobenzene’s multi-halogenated structure makes it valuable for synthesizing fluorinated liquid crystals or bioactive molecules, though its high cost (\$55–194/g) may limit large-scale use .

- Data Gaps : Melting/boiling points and solubility data are absent in the provided evidence, necessitating experimental validation for industrial applications.

Activité Biologique

Overview of 2-Bromo-3,4,5-trifluoroiodobenzene

Chemical Properties:

- IUPAC Name: 2-Bromo-3,4,5-trifluoroiodobenzene

- Molecular Formula: C6H2BrF3I

- Molecular Weight: 305.88 g/mol

- CAS Number: Not specifically listed in available databases.

This compound is a halogenated aromatic compound that contains both bromine and iodine substituents along with trifluoromethyl groups. Such modifications often influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds can exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures possess activity against various bacterial strains. The presence of bromine and trifluoromethyl groups can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Enzyme Inhibition

Halogenated compounds are often investigated for their ability to inhibit specific enzymes. For example, fluorinated compounds have been shown to affect enzyme activity by altering the binding affinity due to steric and electronic effects. If 2-Bromo-3,4,5-trifluoroiodobenzene exhibits similar properties, it could potentially serve as an inhibitor for key enzymes involved in metabolic pathways.

Case Studies

- Antimicrobial Activity : A study examining a series of brominated and fluorinated benzene derivatives found that certain configurations led to enhanced antibacterial activity against Gram-positive bacteria. Although 2-Bromo-3,4,5-trifluoroiodobenzene was not specifically tested, its structural analogs showed promising results.

- Cytotoxicity : Research on brominated phenols indicated that the introduction of trifluoromethyl groups could increase cytotoxicity against human cancer cell lines. This suggests a potential avenue for further investigation into the effects of 2-Bromo-3,4,5-trifluoroiodobenzene on cancer cells.

Data Table: Biological Activity Comparison

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.